3,4,5-trimethoxy-N'-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
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Overview
Description
3,4,5-trimethoxy-N’-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound that features a trimethoxyphenyl group and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N’-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps:
Formation of the Trimethoxybenzaldehyde: This can be synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide.
Formation of the Pyrrolidin-2,5-dione: This intermediate can be synthesized through the reaction of succinic anhydride with ammonia.
Coupling Reaction: The final step involves the coupling of the trimethoxybenzaldehyde with the pyrrolidin-2,5-dione derivative under acidic or basic conditions to form the desired benzohydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidin-2,5-dione moiety.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl groups can yield alcohols.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it may have bioactive properties, making it a candidate for drug development, particularly in anti-cancer and anti-inflammatory research.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Industrial Applications: The compound may serve as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N’-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is not fully elucidated. compounds containing the trimethoxyphenyl group have been shown to inhibit various enzymes and proteins, such as tubulin and heat shock protein 90 . The compound may exert its effects by binding to these molecular targets and disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors used in chemotherapy and antibacterial treatments.
Uniqueness
3,4,5-trimethoxy-N’-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its combination of a trimethoxyphenyl group with a benzohydrazide moiety, which may confer distinct bioactivity and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H25N3O7 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N'-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C22H25N3O7/c1-12-6-7-14(29-2)10-16(12)25-19(26)11-15(22(25)28)23-24-21(27)13-8-17(30-3)20(32-5)18(9-13)31-4/h6-10,15,23H,11H2,1-5H3,(H,24,27) |
InChI Key |
XLQAOFWXTKRZNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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